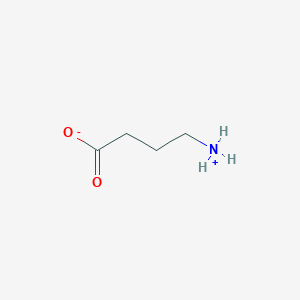

4-aminobutyric acid

Descripción

Propiedades

IUPAC Name |

4-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53504-43-1, Array | |

| Record name | Butanoic acid, 4-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53504-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-aminobutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6035106 | |

| Record name | 4-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White, powdery solid; Savoury, meat-like aroma | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Aminobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4), 1300.0 mg/mL, Slightly soluble in water; soluble in many non-polar solvents, Insoluble (in ethanol) | |

| Record name | SID8139983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Aminobutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56-12-2 | |

| Record name | γ-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-aminobutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Aminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gamma-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACZ6IPC6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | gamma-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Pyrrolidone Ring-Opening Method

The pyrrolidone ring-opening method dominates industrial GABA synthesis due to its cost-effectiveness and minimal toxic byproducts. α-Pyrrolidone undergoes alkaline hydrolysis with potassium hydroxide (KOH) at 90–100°C under vacuum, followed by crystallization at 15°C. Patent RU2202538C2 details a reaction mass containing 127 g GABA and 82.5 g water, yielding a 1:0.65 product-to-water ratio before ethanol washing. Post-distillation, the suspension is cooled to 15°C for two hours, yielding 112.0 g (87.8% efficiency) of 99.4% pure GABA with 0.05% sulfate ash. This method avoids hazardous reagents but requires precise temperature control to prevent pyrrolidone repolymerization.

γ-Cyanogen Chloride Method

Although largely obsolete, the γ-cyanogen chloride method involves reacting potassium phthalimide with γ-cyanogen chloroprene at 180°C in concentrated sulfuric acid. Hydrolysis generates GABA, but the process produces toxic hydrogen cyanide and phthalic acid byproducts, complicating waste management. While initial costs are low, the multistep purification and residual contaminants limit its application in food-grade GABA production.

Butyric Acid and Ammonia Water Method

Butyric acid reacts with aqueous ammonia under UV irradiation to form GABA through nucleophilic substitution. This one-pot synthesis simplifies processing but faces challenges in controlling exothermic reactions and achieving high yields. Byproduct formation, including ammonium butyrate, necessitates additional ion-exchange steps, reducing overall efficiency to <70%.

γ-Butyrolactone and Thionyl Chloride Method

γ-Butyrolactone undergoes chlorination with thionyl chloride (SOCl₂), followed by ammonolysis and saponification to yield GABA. This route achieves 80% yield and 99% purity but incurs high costs due to SOCl₂’s volatility and the need for corrosion-resistant equipment. Residual thionyl chloride poses safety risks, requiring stringent post-synthesis neutralization.

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|---|

| Pyrrolidone ring-opening | α-Pyrrolidone, KOH | 90–100 | 87.8 | 99.4 | Temperature-sensitive |

| γ-Cyanogen chloride | K phthalimide, ClCN | 180 | N/A | 97.1 | Toxic byproducts |

| Butyric acid ammoniation | Butyric acid, NH₃·H₂O | Ambient | <70 | 95.0 | Low yield, byproduct formation |

| γ-Butyrolactone chlorination | γ-Butyrolactone, SOCl₂ | 50–70 | 80 | 99.0 | High cost, safety hazards |

Microbial Fermentation for GABA Production

Glutamate Decarboxylase (GAD) Pathway

Lactic acid bacteria (LAB) synthesize GABA via the GAD pathway, decarboxylating L-glutamate using pyridoxal 5′-phosphate as a cofactor. Lactobacillus paracasei PF6 and Lactobacillus delbrueckii subsp. bulgaricus PR1 produce 99.9 mg/kg and 63.0 mg/kg GABA, respectively, in fermented skim milk. Optimal activity occurs at pH 4.7 and 30°C, with GAD expression induced by acidic stress.

Fermentation Optimization

Substrate composition critically impacts yield. Supplementing milk with 20 mM monosodium glutamate (MSG) increases GABA production 4.5-fold compared to unsupplemented controls. Continuous pH monitoring reveals that strains with μₐᵢₖₐₜ (maximum acidification rate) >0.03 ΔpH/min achieve faster GABA accumulation. Post-fermentation, centrifugation and ultrafiltration recover GABA, though cellular lysis is required to extract intracellular enzyme-bound GABA.

Table 2: GABA Production by Lactic Acid Bacteria in Fermented Skim Milk

| Strain | GABA Yield (mg/kg) | Glutamate Conversion (%) |

|---|---|---|

| Lactobacillus paracasei PF6 | 99.9 | 92.4 |

| Lactobacillus delbrueckii subsp. bulgaricus PR1 | 63.0 | 78.1 |

| Lactococcus lactis PU1 | 36.0 | 65.8 |

| Lactobacillus plantarum C48 | 16.0 | 54.3 |

Purification and Quality Control

Vacuum Distillation and Crystallization

Post-synthesis GABA purification involves vacuum distillation at 90–100°C to remove water, followed by cooling to 15°C for crystallization. Ethanol or isopropyl alcohol washing reduces impurities, yielding crystals with 1:0.35–0.65 GABA-to-water ratios. Activated carbon treatment (3 g/L) decreases sulfate ash from 1.5% to 0.05%, meeting pharmacopeial standards.

Chromatographic Techniques

Ion-exchange chromatography using Dowex 50WX8 resin separates GABA from reaction byproducts. Elution with 0.2 M ammonium hydroxide achieves 98% recovery, though scalability remains challenging for industrial applications.

Environmental and Economic Considerations

The pyrrolidone method generates 158–180 ml of aqueous distillate per batch, requiring recycling to minimize wastewater. Microbial fermentation offers a greener alternative but necessitates costly substrates like MSG. Life-cycle analyses indicate that chemical synthesis consumes 15–20% less energy than fermentation, though the latter produces fewer hazardous emissions.

Análisis De Reacciones Químicas

Types of Reactions: Gamma-Aminobutyric acid primarily undergoes decarboxylation reactions. It is produced through the irreversible α-decarboxylation of glutamate by the enzyme glutamate decarboxylase . This reaction is crucial for the synthesis of 4-aminobutyric acid in both natural and industrial settings.

Common Reagents and Conditions: The synthesis of this compound from glutamate requires the enzyme glutamate decarboxylase and optimal conditions such as a temperature of 37°C and a pH of 4.6 . In microbial fermentation, factors such as temperature, pH, and the presence of specific nutrients are optimized to enhance this compound production .

Major Products Formed: The primary product formed from the decarboxylation of glutamate is this compound itself. This reaction is highly efficient, with yields of up to 99% .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Osteoporosis Biomarker: Aminobutyric acids, including GABA, may serve as biomarkers for osteoporosis. A method for separating and quantifying isomers and enantiomers of aminobutyric acid has been developed and correlated with bone mineral density (BMD) and osteoporotic fracture . Clinical studies have analyzed serum samples from older women with and without fractures and younger women with low or high BMD values to investigate the relationship between isomeric aminobutyric acids and osteoporosis .

- Treatment for Epilepsy: 4-Phenylbutyrate, a drug approved by the FDA for pediatric use, can restore γ-aminobutyric acid uptake and reduce seizures in cell and mouse models with solute carrier Family 6 Member 1 mutations . It facilitates the trafficking of wildtype γ-amino butyric acid transporter 1, increasing γ-amino butyric acid uptake in both neurons and astrocytes .

- Age and Physical Function Marker: GABA, along with L-AABA (L-aminobutyric acid) and the GABA/AABA ratio in human serum, may serve as markers for both age and physical function .

- Action Cascading Efficiency: GABA administration has been shown to modulate the efficiency of action cascading .

Other Applications

- Production of Itaconic Acid: Through recombinant α-amylase expression, itaconic acid can be produced utilizing starch as a substrate in E. coli . Furthermore, through the utilization of an engineered acid-tolerant Escherichia coli W, itaconic acid can be produced from acetate .

- Food Industry Applications: GABA is approved in China as a novel food ingredient and has potential applications in food processing .

Mecanismo De Acción

Gamma-Aminobutyric acid exerts its effects by binding to 4-aminobutyric acid receptors, which are classified into two main types: this compound A and this compound B receptors. Gamma-Aminobutyric acid A receptors are ligand-gated ion channels that mediate fast synaptic transmission, while this compound B receptors are G protein-coupled receptors that mediate slow synaptic transmission . By binding to these receptors, this compound modulates ion channels, hyperpolarizes the cell, and prevents action potential transmission .

Comparación Con Compuestos Similares

Isonipecotic Acid

Isonipecotic acid shares structural homology with GABA, differing by a pyridine ring substitution. Molecular docking studies revealed high binding affinity (ΔG = -8.2 to -9.6 kcal/mol) to GABA-A receptors, correlating with efficacy in electroshock seizure models .

5-Aminovaleric Acid and 3-Aminopropionic Acid

These linear amino acids are AGAT (L-arginine:glycine amidinotransferase) substrates, forming 5-guanidinovaleric acid and 3-guanidinopropionic acid, respectively. Unlike GABA, they lack CNS activity but serve as precursors for guanidino compounds involved in energy metabolism .

Biaryl-Substituted GABA Derivatives

Biaryl substitutions at the GABA backbone enhance neutral endopeptidase (NEP) inhibition (IC₅₀ = 0.8–3.2 nM), making them candidates for cardiovascular and renal therapies. These derivatives retain GABA’s amino acid core but introduce steric bulk for targeted enzyme interactions .

Table 1: Structural Analogs of GABA

Metabolic Pathway Intermediates

Glutamic Acid

GABA’s direct precursor, glutamic acid, is an excitatory neurotransmitter. While GABA inhibits neuronal activity, glutamic acid activates NMDA and AMPA receptors. Their balance is critical for CNS homeostasis, and dysregulation is linked to epilepsy and neurodegenerative diseases .

Succinic Acid

GABA is catabolized to succinic acid via the GABA shunt, contributing ~10% of total TCA cycle flux in neurons. Succinic acid levels in fermented products (e.g., JUNCAO wine) inversely correlate with GABA during microbial metabolism .

Table 2: Metabolic Intermediates Linked to GABA

| Compound | Relationship to GABA | Function | Reference |

|---|---|---|---|

| Glutamic acid | Precursor via GAD | Excitatory neurotransmission | |

| Succinic acid | Catabolite via GABA shunt | TCA cycle energy production |

Corrosion Inhibitors

GABA outperforms lithium nitrite and diethanolamine in corrosion inhibition, showing 77.8% efficiency at 0.89 g/L Na₂SO₄. Its polar amino group enables strong adsorption to metal surfaces, reducing oxidation .

Table 3: Corrosion Inhibition Efficiency

| Inhibitor | Efficiency (0.89 g/L Na₂SO₄) | Efficiency (1.77 g/L Na₂SO₄) |

|---|---|---|

| 4-Aminobutyric acid | 77.80% | 67.87% |

| Lithium nitrite | 69.36% | 75.93% |

| Diethanolamine | 39.91% | 35.69% |

Data sourced from electrochemical polarization resistance assays

Neurotransmitter Analogs

Compounds like β-alanine and glycine share GABA’s inhibitory roles but target distinct receptors (e.g., glycine receptors in the spinal cord). β-Alanine, upregulated in periodontitis metabolomes, coexists with GABA in microbial pathways but lacks direct CNS activity .

Actividad Biológica

4-Aminobutyric acid, commonly known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system (CNS) of mammals. It primarily functions as an inhibitory neurotransmitter , playing a significant role in reducing neuronal excitability throughout the nervous system. This article explores the biological activity of GABA, including its mechanisms of action, clinical implications, and recent research findings.

GABA exerts its effects primarily through two types of receptors:

- GABA Receptors : These are ionotropic receptors that mediate fast synaptic inhibition. Activation of GABA receptors leads to the opening of chloride channels, resulting in hyperpolarization of the neuron.

- GABA Receptors : These are metabotropic receptors that mediate slower, prolonged inhibitory effects. They are coupled to G-proteins and can modulate potassium and calcium channels indirectly.

The balance between excitatory and inhibitory neurotransmission is essential for maintaining normal brain function. Dysregulation of GABAergic signaling has been implicated in various neurological disorders, including epilepsy, anxiety disorders, and schizophrenia .

Neurological Disorders

- Epilepsy : GABA's inhibitory action is critical in controlling seizures. Studies have shown that decreased GABA levels correlate with increased seizure susceptibility . For instance, compounds that enhance GABAergic transmission have been effective in treating epilepsy .

- Anxiety and Depression : GABAergic dysfunction is associated with anxiety disorders and depression. Medications that increase GABA activity, such as benzodiazepines, are commonly prescribed for these conditions .

- Cognitive Impairments : Research indicates that lower concentrations of GABA in specific brain regions are linked to cognitive deficits in patients with neurodegenerative diseases .

Other Biological Activities

Recent studies have highlighted additional roles for GABA beyond neurotransmission:

- Bone Health : GABA has been shown to stimulate osteoblastogenesis via activation of GABA receptors, suggesting a potential role in bone health and osteoporosis management .

- Metabolism : Emerging evidence indicates that GABA may influence metabolic processes, including insulin sensitivity and lipid metabolism .

Case Studies

- GABA Transaminase Deficiency : A case study reported a rare genetic disorder resulting in elevated GABA levels due to a deficiency in the enzyme responsible for its degradation. This condition was associated with severe neurological symptoms, underscoring the importance of maintaining balanced GABA levels for neurological health .

- Clinical Trials on Osteoporosis : A clinical study involving older women demonstrated a correlation between serum GABA levels and bone mineral density (BMD). Lower GABA concentrations were observed in osteoporotic patients compared to healthy controls, suggesting its potential as a biomarker for osteoporosis .

Table 1: Summary of Biological Activities of GABA

Q & A

Q. What statistical approaches are robust for analyzing GABA concentration-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use Bayesian hierarchical models to pool results from small-sample studies while accounting for between-study heterogeneity. Report effect sizes with 95% credible intervals to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.